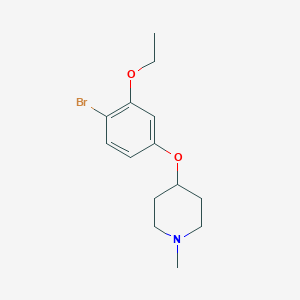![molecular formula C14H12ClN3O B13938324 3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is a chemical compound that features a benzimidazole moiety linked to a chlorinated benzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzimidazole is coupled with 3-chloro-4-aminophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1H-benzimidazole: Similar structure but lacks the chloro and aminophenol groups.
4-chloro-1H-benzimidazole: Similar structure but lacks the aminophenol group.
Uniqueness
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C14H12ClN3O |
|---|---|
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
3-chloro-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C14H12ClN3O/c1-18-8-17-12-7-10(3-4-13(12)18)19-14-5-2-9(16)6-11(14)15/h2-8H,16H2,1H3 |
Clave InChI |
NUVCIVPWSCGASD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


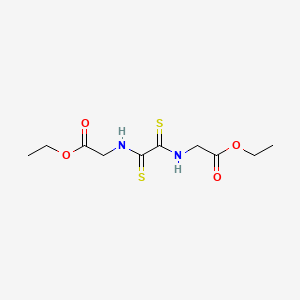

![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B13938248.png)

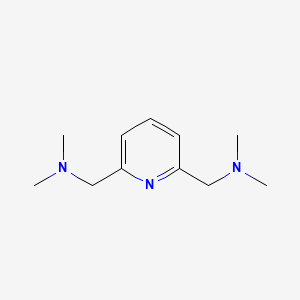
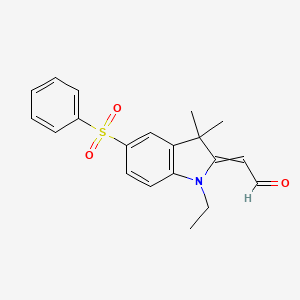

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
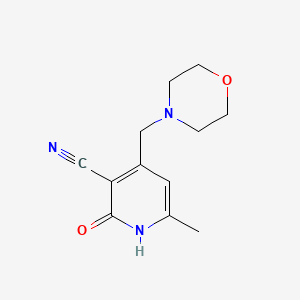
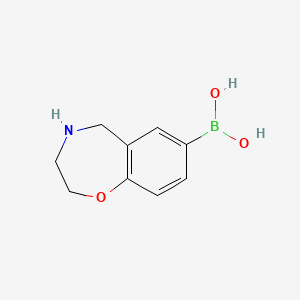
![5-O-tert-butyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B13938287.png)

